molecular formula C20H15N3O4 B2941519 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide CAS No. 307509-47-3

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide

Cat. No.: B2941519
CAS No.: 307509-47-3
M. Wt: 361.357
InChI Key: UVVNLOBNMSVJMR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with an ethyl group at position 1 and a 3-nitrobenzamide moiety at position 4. The benzo[cd]indole scaffold is structurally related to derivatives reported as tumor necrosis factor-alpha (TNF-α) inhibitors, such as EJMC-1 and its optimized analogs (e.g., S10 and 4e) .

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-2-22-17-10-9-16(14-7-4-8-15(18(14)17)20(22)25)21-19(24)12-5-3-6-13(11-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVNLOBNMSVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction, where the indole derivative is treated with an ethylating agent such as ethyl iodide in the presence of a base.

    Oxidation to Form the Oxo Group:

    Nitration of Benzamide: The nitro group is introduced through a nitration reaction, where the benzamide derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide: Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound with potential applications in scientific research, particularly in medicinal chemistry. Its unique structure, which combines a benzo[cd]indole moiety and a furan-2-ylmethyl group, contributes to its biological activity.

Properties

  • Category It is categorized as a sulfonamide derivative, a class recognized for diverse biological activities, including anti-microbial and anti-inflammatory properties.
  • Structure The presence of the benzo[cd]indole structure suggests pharmacological relevance, especially in targeting specific receptors or enzymes.
  • Solubility The multiple functional groups suggest moderate polarity and potential solubility in both polar and non-polar solvents.

Synthesis

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide requires multi-step organic reactions under carefully controlled conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Common methods employed for synthesis often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically utilized to confirm the structure of the synthesized compound. The compound can participate in various chemical reactions typical for sulfonamides and indoles. Each reaction type requires specific conditions to achieve desired outcomes without degrading sensitive functional groups within the molecule. Reaction monitoring via chromatography or spectroscopic methods is essential for optimizing yields.

Potential applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has potential applications in:

  • Drug discovery As a bioactive molecule for creating new pharmaceuticals.
  • Biological research To understand interaction with biological targets such as enzymes or receptors.

Studies using in vitro assays could provide quantitative data on binding affinities and biological activity profiles against target proteins.

Related Compounds

Other related compounds include:

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide, with a molecular weight of 336.4 and the molecular formula C19H16N2O2S .
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide, with the molecular formula C18H14N2O2S and a molecular weight of 322.38 .
  • N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine, with the molecular formula C16H16N2O5S and a molecular weight of 348.4 g/mol .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. The nitrobenzamide group can undergo redox reactions, generating reactive intermediates that can modify biological molecules and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

EJMC-1 and S10 Derivatives

EJMC-1 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) and its optimized analog S10 (IC50 = 19.1 µM) are sulfonamide-based TNF-α inhibitors. S10 incorporates a naphthalene ring, enhancing hydrophobic interactions with TNF-α residues like Tyr59 . The most potent derivative, 4e (N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide), achieved an IC50 of 3.0 µM, attributed to its larger hydrophobic substituent and hydrogen-bonding capacity .

Compound Substituent at Position 6 Functional Group IC50 (µM) Key Interactions with TNF-α
EJMC-1 Phenylsulfonamide Sulfonamide ~30 Hydrophobic, π-π stacking
S10 Naphthalene sulfonamide Sulfonamide 19.1 Enhanced hydrophobic (Tyr59)
4e Indol-6-yl sulfonamide Sulfonamide 3.0 Hydrophobic + H-bond donor
Target Compound 3-Nitrobenzamide Benzamide N/A* Potential nitro group interactions

Key Differences :

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, which may influence binding affinity or metabolic stability compared to sulfonamides .

Analogues with Benzamide Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features a 3-methylbenzamide group and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .

2-(Bis(2-chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide

This metabolite () contains a 3-nitrobenzamide group but is part of a prodrug system activated via nitro reduction .

Other Benzo[cd]indole Derivatives

  • 5-(Benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide (CAS 888410-99-9): Features a thiophene-carboxamide group, emphasizing the versatility of the benzo[cd]indole core in accommodating diverse substituents for varied applications .
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide (CAS 864939-28-6): Combines a benzamide with a sulfamoyl group, demonstrating hybrid functionalization strategies .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Interactions : Bulkier substituents (e.g., naphthalene in S10, indole in 4e) improve TNF-α inhibition by filling hydrophobic pockets . The target compound’s 3-nitrobenzamide may occupy similar regions but with distinct electronic properties.
  • Hydrogen Bonding: Sulfonamide derivatives like 4e utilize H-bond donors for enhanced specificity. The nitro group in the target compound could act as a H-bond acceptor or participate in π-π stacking .
  • Synthetic Flexibility : Sulfonamide derivatives are synthesized via chlorosulfonation and amine coupling , whereas benzamide analogs (e.g., ) employ acyl chloride or carboxylic acid coupling, suggesting adaptable routes for the target compound.

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16N2O3
  • Molecular Weight : Approximately 304.34 g/mol
  • CAS Number : 302935-57-5

Preliminary studies suggest that this compound may interact with various biological targets, particularly proteins involved in cell signaling pathways related to cancer and inflammation. The compound's unique structural features facilitate its binding to specific enzymes and receptors, influencing cellular functions.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of angiogenesis (formation of new blood vessels)

In vitro studies demonstrate that the compound can effectively reduce cell viability in cancerous cells, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as:

  • Tyrosinase : This enzyme is crucial in melanin production and is often targeted in cosmetic and pharmaceutical applications. Preliminary data indicate that the compound may act as a competitive inhibitor, which could be beneficial in skin-related therapies.

Comparative Studies

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameMolecular FormulaNotable Features
N-(1-methylindolyl)-3-nitrobenzamideC17H16N2O3Lacks ethyl group; potential for different bioactivity
N-(4-fluorophenyl)-N-(1-methylindolyl)acetamideC18H17FN2O2Fluorinated; altered electronic properties

The structural variations contribute to differing biological activities and therapeutic potentials.

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

  • Cancer Cell Line Studies : In a study involving multiple cancer cell lines (e.g., A549 lung cancer cells), treatment with this compound resulted in a significant decrease in cell viability compared to controls.
  • Tyrosinase Inhibition : A kinetic analysis demonstrated that the compound inhibited tyrosinase activity with an IC50 value comparable to standard inhibitors like kojic acid, suggesting potential applications in skin whitening agents.

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking studies and surface plasmon resonance could provide insights into its binding affinities and interactions with target proteins.

Q & A

Q. Q: What are the standard synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide, and how are intermediates purified?

A: The compound is synthesized via multi-step reactions starting from benz[cd]indol-2(1H)-one derivatives. Key steps include sulfonamide formation using reagents like trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with nitrobenzoyl chloride derivatives. Purification involves column chromatography (e.g., petroleum ether:ethyl acetate = 4:1) and recrystallization. Intermediates are monitored by TLC, and final products are characterized by NMR and MS .

Q. Q: How can reaction conditions be modified to improve the yield of nitrobenzamide coupling steps?

A: Catalytic additives (e.g., DMAP) or microwave-assisted synthesis can accelerate coupling reactions. Solvent optimization (e.g., DMF for better solubility) and stoichiometric control of nitrobenzoyl chloride (1.2–1.5 equivalents) enhance yields. Kinetic studies using in situ FT-IR or HPLC monitoring help identify optimal reaction times .

Basic Structural Characterization

Q. Q: Which spectroscopic techniques are critical for confirming the structure of this compound?

A:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 394.12).
  • IR : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. Q: How can crystallographic data contradictions (e.g., disorder in nitro groups) be resolved?

A: Use high-resolution X-ray diffraction (e.g., synchrotron sources) combined with SHELXL refinement . Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., N–H···O hydrogen bonds), while DFT calculations (B3LYP/6-311G(d)) validate electronic environments .

Q. Q: What in vitro assays are suitable for preliminary evaluation of antitumor or enzyme-inhibitory activity?

A:

  • Antiproliferative assays : Use Mosmann’s MTT assay (IC50 determination) against cancer cell lines (e.g., HeLa) .
  • Enzyme inhibition : Screen against Mycobacterium protein tyrosine phosphatase B (mPTPB) via spectrophotometric kinetics .

Q. Q: How can structure-activity relationships (SAR) be explored for this compound?

A:

  • Synthetic modifications : Vary substituents on the benzamide or indole moieties (e.g., electron-withdrawing groups at the nitro position).
  • Molecular docking : Use AutoDock Vina to predict binding to targets like hfXa (PDB ID: 1NFU). Validate with SPR or ITC for binding affinity .

Q. Q: How to address discrepancies between predicted (DFT) and observed (XRD) molecular geometries?

A: Perform conformational analysis using molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Adjust computational parameters (e.g., solvent models) to match experimental conditions. Cross-validate with QM/MM hybrid methods .

Stability and Degradation Profiling

Q. Q: What methodologies assess the compound’s stability under physiological conditions?

A:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by UPLC-MS.
  • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) .

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